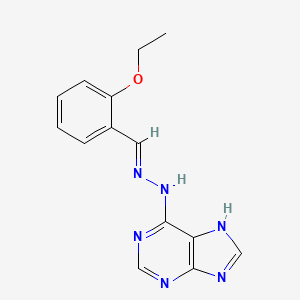
(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-9H-purine” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Molecular Structure Analysis
The molecule contains a purine ring, an ethoxy group, and a hydrazine group. The ethoxy group is a functional group consisting of an ethyl group single bonded to an oxygen atom. The hydrazine group consists of two nitrogen atoms single bonded together, with one of the nitrogen atoms also bonded to a hydrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the hydrazine group could potentially undergo oxidation or reduction reactions . The ethoxy group might participate in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the ethoxy group might increase the compound’s solubility in organic solvents .作用机制
The mechanism of action of (E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-9H-purine involves the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and oxidative stress. This compound inhibits the PI3K/Akt/mTOR pathway, which is a major regulator of cell growth and survival. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells. This compound also inhibits the NF-κB pathway, which is a major regulator of inflammation. This inhibition leads to the suppression of pro-inflammatory cytokines and chemokines. Moreover, this compound exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth, suppression of inflammation, and protection against oxidative stress. This compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. This compound also suppresses inflammation by inhibiting the NF-κB pathway. Moreover, this compound exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
实验室实验的优点和局限性
The advantages of using (E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-9H-purine in lab experiments include its potent anti-cancer, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the development of new drugs. Moreover, this compound is easy to synthesize and is available in high yield and purity. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on (E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-9H-purine. One potential direction is the development of new drugs based on this compound for the treatment of cancer, inflammation, and oxidative stress. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Moreover, the elucidation of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and antioxidant properties of this compound can provide insights into the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of (E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-9H-purine involves the reaction of 2-ethoxybenzaldehyde and hydrazine hydrate with 6-chloropurine in the presence of a catalyst. The resulting compound is then subjected to a condensation reaction with acetic anhydride to obtain this compound in high yield and purity.
科学研究应用
(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-9H-purine has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and oxidative stress. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, this compound has been found to possess significant antioxidant activity, which can protect cells from oxidative damage.
安全和危害
属性
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-2-21-11-6-4-3-5-10(11)7-19-20-14-12-13(16-8-15-12)17-9-18-14/h3-9H,2H2,1H3,(H2,15,16,17,18,20)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWOFJVOXQBCJT-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

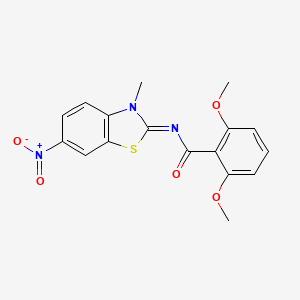

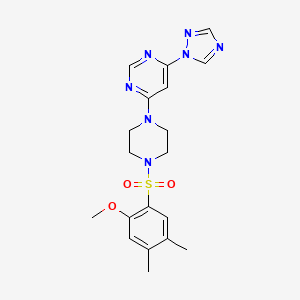
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2781875.png)
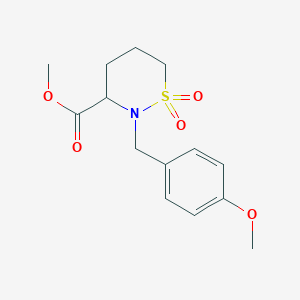
![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2781880.png)
![N-(3,5-Dimethoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2781881.png)
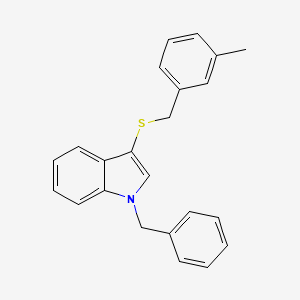

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B2781886.png)
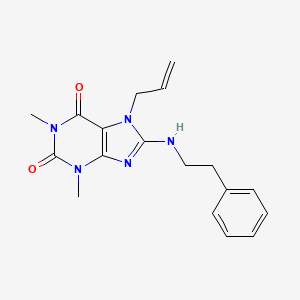

![N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2781890.png)
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2781891.png)